Indigo Carmine 5,7’-Isomer Indigo Carmine 5,7’-Isomer
Brand Name: Vulcanchem
CAS No.: 27414-68-2
VCID: VC0031840
InChI: InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17-18H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b14-13+;;
SMILES: C1=CC2=C(C(=C1)S(=O)(=O)[O-])NC(=C3C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])C2=O.[Na+].[Na+]
Molecular Formula: C16H8N2Na2O8S2
Molecular Weight: 466.4 g/mol

Indigo Carmine 5,7’-Isomer

CAS No.: 27414-68-2

Reference Standards

VCID: VC0031840

Molecular Formula: C16H8N2Na2O8S2

Molecular Weight: 466.4 g/mol

Indigo Carmine 5,7’-Isomer - 27414-68-2

CAS No. 27414-68-2
Product Name Indigo Carmine 5,7’-Isomer
Molecular Formula C16H8N2Na2O8S2
Molecular Weight 466.4 g/mol
IUPAC Name disodium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-7-sulfonate
Standard InChI InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17-18H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b14-13+;;
Standard InChIKey QVTMQQLVIHWZOG-QDBORUFSSA-L
Isomeric SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])N/C(=C/3\C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])/C2=O.[Na+].[Na+]
SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])NC(=C3C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])C2=O.[Na+].[Na+]
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])NC(=C3C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])C2=O.[Na+].[Na+]
Synonyms 2-(1,3-Dihydro-3-oxo-7-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic Acid Sodium Salt; 3,3’-Dioxo-[Δ2,2’-Biindoline]-5,7’-disulfonic Acid Disodium Salt
PubChem Compound 11970442
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator